

Data Presentation: Reactivity of Silanes in H-Abstraction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bis(ethylmethylamino)silane	
Cat. No.:	B6360028	Get Quote

The following tables summarize key quantitative data from a comparative DFT study on the reactivity of silanes. The data includes Bond Dissociation Energies (BDEs) of Si-H bonds and the barrier energies for hydrogen abstraction by a methyl radical (CH3), a common reactive species. Lower barrier energies indicate higher reactivity.

Table 1: Bond Dissociation Energies (BDEs) of Si-H and C-H Bonds

Compound	Bond	BDE (kcal/mol)
Silane (SiH4)	Si-H	91.7[1][2]
Methane (CH4)	С-Н	105.0[1][2]
Methylsilane (CH3SiH3)	Si-H	92.7[1][2]
Ethane (C2H6)	С-Н	100.5[1][2]
Dimethylsilane ((CH3)2SiH2)	Si-H	93.5[1][2]
Propane (C3H8)	С-Н	98.1[1][2]
Trimethylsilane ((CH3)3SiH)	Si-H	94.7[1][2]
Isobutane ((CH3)3CH)	С-Н	95.7[1][2]

Table 2: Barrier Energies for H-Abstraction by Methyl Radical (CH3)



Silane Compound	Barrier Energy (kcal/mol)	Alkane Counterpart	Barrier Energy (kcal/mol)
Disilane (Si2H6)	7.8[2]	Ethane (C2H6)	15.0[2]

Experimental Protocols: Computational Methodology

The data presented in this guide was obtained through a detailed computational study using Density Functional Theory (DFT). The following protocol outlines the methodology employed in the reference study.

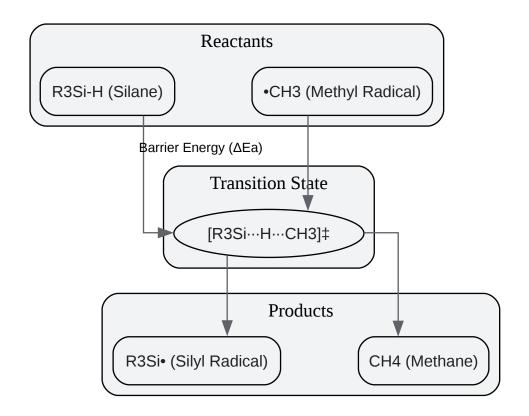
- 1. Geometry Optimization and Frequency Calculations:
- Method: The geometries of all reactants, transition states, and products were optimized using the M06-2X density functional.
- Basis Set: The cc-pVTZ basis set was used for all atoms.
- Transition State Verification: Each transition state was confirmed to have a single imaginary frequency corresponding to the reaction coordinate. Intrinsic reaction coordinate (IRC) calculations were performed to ensure the transition states connect the correct reactants and products.
- 2. Single-Point Energy Calculations:
- Method: To obtain more accurate energies, single-point energy calculations were performed
 on the optimized geometries using the domain-based local pair natural orbital coupled
 cluster with perturbative triple excitations (DLPNO-CCSD(T)) method.
- Basis Set: The cc-pVTZ basis set was used for these calculations.
- 3. Rate Constant Calculations:
- Theory: The rate constants were calculated using conventional transition-state theory (TST).



- Tunneling Correction: The asymmetric Eckart tunneling correction was applied to account for quantum tunneling effects, particularly at lower temperatures.
- Temperature Range: The calculations were performed over a temperature range of 600– 2000 K.

Visualizations: Reaction Pathways and Computational Workflow

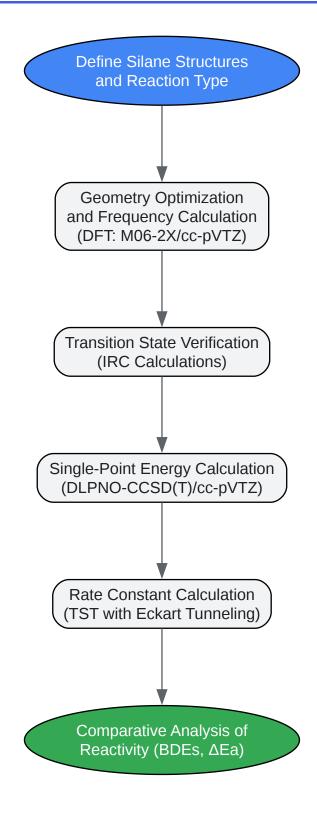
The following diagrams illustrate the key reaction pathway and the general workflow of a comparative DFT study on silane reactivity.



Click to download full resolution via product page

Caption: H-abstraction reaction from a silane by a methyl radical.





Click to download full resolution via product page

Caption: General workflow of a DFT study on silane reactivity.

Conclusion



The provided DFT study data clearly indicates that Si-H bonds in silanes are generally weaker than C-H bonds in their alkane counterparts, as shown by the lower Bond Dissociation Energies.[1][2] This trend is consistent with the lower barrier energies for hydrogen abstraction from silanes, suggesting that silanes are more reactive in such reactions.[2] These findings have significant implications for the application of silanes in various fields, as their reactivity can be tailored by modifying their chemical structure. For researchers and drug development professionals, understanding these reactivity trends is essential for designing and synthesizing new silane-based materials with desired properties and stability. The computational methodology outlined provides a robust framework for conducting further comparative studies on other silanes of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Theoretical Investigation on H-Abstraction Reactions of Silanes with H and CH3 Attacking: A Comparative Study with Alkane Counterparts PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Data Presentation: Reactivity of Silanes in H-Abstraction Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6360028#dft-study-comparing-reactivity-of-bemas-and-other-silanes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com